Benzyl allyloxy(cyclohexyl)carbamate
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Overview
Description
Benzyl allyloxy(cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under specific conditions. This compound is characterized by the presence of a benzyl group, an allyloxy group, and a cyclohexyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl allyloxy(cyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with allyloxy(cyclohexyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzyl allyloxy(cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or allyloxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of benzyl alcohol and cyclohexyl carbamate.
Reduction: Formation of benzyl amine and cyclohexyl alcohol.
Substitution: Formation of substituted benzyl or allyloxy derivatives.
Scientific Research Applications
Benzyl allyloxy(cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of benzyl allyloxy(cyclohexyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the amine. The molecular targets include amine groups in peptides and proteins, where the carbamate acts as a temporary protecting group. The pathways involved in its action include nucleophilic attack by the amine on the carbonyl carbon of the carbamate, followed by the formation of a tetrahedral intermediate and subsequent release of the protected amine .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the allyloxy and cyclohexyl groups.
Allyloxy(cyclohexyl)carbamate: Similar structure but lacks the benzyl group.
Cyclohexyl carbamate: Similar structure but lacks the benzyl and allyloxy groups.
Uniqueness: Benzyl allyloxy(cyclohexyl)carbamate is unique due to the presence of all three functional groups (benzyl, allyloxy, and cyclohexyl) attached to the carbamate moiety. This combination provides enhanced stability and versatility in various chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
benzyl N-cyclohexyl-N-prop-2-enoxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-13-21-18(16-11-7-4-8-12-16)17(19)20-14-15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNFVAZDMOTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON(C1CCCCC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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